2-(Benzyloxy)thiophenol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-phenylmethoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNQXSQBZZNPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of the Chemical Compound 2 Benzyloxy Thiophenol in Contemporary Organic Chemistry
Strategic Significance of Aromatic Thiols in Chemical Synthesis
Aromatic thiols, or thiophenols, are organosulfur compounds that serve as crucial building blocks and intermediates in a wide array of chemical syntheses. researchgate.netekb.eg Their utility stems from the unique reactivity of the sulfhydryl (-SH) group attached to an aromatic ring. wikipedia.org Thiophenols are more acidic than their phenol (B47542) counterparts, a property that enhances the nucleophilicity of the corresponding thiophenolate anion. wikipedia.orgmasterorganicchemistry.com This heightened nucleophilicity allows for efficient participation in reactions such as S-alkylation to form thioethers, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. masterorganicchemistry.comjmaterenvironsci.com
The thiol group can undergo various transformations, including oxidation to disulfides, sulfinic acids, or sulfonic acids, further expanding its synthetic potential. wikipedia.org Aromatic thiols and their derivatives are integral to the construction of numerous heterocyclic compounds, many of which exhibit significant biological activity. ekb.eg Furthermore, they have found applications as photoinitiators in polymerization reactions. acs.org The diverse reactivity and versatility of aromatic thiols underscore their strategic importance in modern organic synthesis. researchgate.net
Role of Benzyloxy Moieties in Functional Group Protection and Structural Elaboration
The benzyloxy group, a benzyl (B1604629) ether, is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis. organic-chemistry.orgfiveable.menumberanalytics.com Its popularity is attributed to its stability across a broad spectrum of reaction conditions, including acidic and basic environments, as well as its ease of introduction and removal. wiley.com Typically, a benzyloxy group is installed via a Williamson ether synthesis, reacting an alcohol with benzyl bromide or benzyl chloride in the presence of a base. organic-chemistry.orgyoutube.com
One of the key advantages of the benzyloxy group is its selective cleavage under mild conditions. youtube.comorganic-chemistry.org Catalytic hydrogenation is a common method for deprotection, yielding the original alcohol and toluene (B28343) as a byproduct. organic-chemistry.orgyoutube.com This method is highly selective and often leaves other reducible functional groups intact. organic-chemistry.org Alternative deprotection strategies include the use of strong acids or oxidative cleavage, providing chemists with multiple options to suit the specific needs of a synthetic route. organic-chemistry.orgorganic-chemistry.org The stability and reliable cleavage of the benzyloxy group make it an invaluable tool for the protection of alcohols during complex molecular construction. wiley.com
Positional Isomerism in Thiophenol Derivatives and its Research Implications
Positional isomerism, where functional groups occupy different positions on a central molecular scaffold, can have profound effects on the chemical and biological properties of thiophenol derivatives. ajol.info The relative positions of substituents on the benzene (B151609) ring influence factors such as acidity, nucleophilicity, and steric hindrance, which in turn dictate the compound's reactivity and potential applications. ajol.infoias.ac.in For instance, the electronic nature of a substituent (electron-donating or electron-withdrawing) and its position (ortho, meta, or para) relative to the thiol group can significantly alter the pKa of the thiol and the nucleophilic character of the thiolate. ias.ac.in
In the context of drug discovery and materials science, exploring the activities of positional isomers is a common strategy to optimize desired properties. nih.gov Studies have shown that the biological activities of thiophene (B33073) derivatives, which can be considered bioisosteres of thiophenols, can vary significantly between positional isomers. nih.gov This highlights the importance of synthesizing and evaluating all possible regioisomers to establish structure-activity relationships. The investigation of positional isomerism in thiophenol derivatives is therefore a critical aspect of research, enabling the fine-tuning of molecular properties for specific applications. ajol.info For example, research on aminothiophenol isomers has demonstrated that the ortho, meta, and para positions lead to interesting and distinct electrochemical properties. ajol.info
Chemical Structures Mentioned in this Section
| Compound Name | Molecular Formula |
| 2-(Benzyloxy)thiophenol | C₁₃H₁₂OS |
| Thiophenol | C₆H₆S |
| Benzyl alcohol | C₇H₈O |
| Benzyl bromide | C₇H₇Br |
| Benzyl chloride | C₇H₇Cl |
| Toluene | C₇H₈ |
| Aminothiophenol | C₆H₇NS |
Mechanistic Organic Chemistry and Reactivity of 2 Benzyloxy Thiophenol Systems
Nucleophilic Character of the Thiol Group
The thiol group of 2-(benzyloxy)thiophenol is a soft nucleophile, readily engaging in reactions with various electrophiles. Its reactivity can be further enhanced by deprotonation with a base to form the more potent thiolate anion. Thiophenols are generally considered more nucleophilic than their corresponding phenols researchgate.net. This heightened nucleophilicity drives several key transformations, including S-alkylation, Michael additions, and epoxide ring-opening reactions.
S-alkylation is a fundamental reaction for thiols, leading to the formation of thioethers (sulfides). This transformation involves the nucleophilic attack of the sulfur atom on an electrophilic carbon center, displacing a leaving group. For thiophenols, this is a common method to form aryl-alkyl or diaryl thioethers, which are significant structural motifs in pharmaceuticals and organic materials nih.gov.
The general mechanism involves the thiophenol, often activated by a base to form the thiolate, attacking an alkyl halide or a similar substrate in a classic SN2 reaction. However, other methods have been developed to facilitate this C-S bond formation under milder conditions. One notable approach is the copper-catalyzed thioetherification of benzyl (B1604629) alcohols with thiols. In this process, a Lewis acid catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), activates the alcohol. This reaction is proposed to proceed through a Lewis-acid-mediated SN1-type nucleophilic attack of the thiol on a carbocation formed in situ from the benzyl alcohol nih.govresearchgate.netrsc.org. This method is highly chemoselective and tolerates a variety of functional groups nih.govresearchgate.net.
Table 1: Examples of Thioetherification Reactions
| Thiol Substrate | Alcohol Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Thiophenol | 2-Phenylpropan-2-ol | Cu(OTf)₂ | Phenyl(2-phenylpropan-2-yl)sulfane | Good | nih.gov |
| Naphthyl-substituted thiophenols | Benzyl Alcohols | Cu(OTf)₂ | Naphthyl benzyl thioethers | Good | nih.gov |
This table presents generalized findings on copper-catalyzed thioetherification reactions involving thiophenols and various alcohols.
The conjugate or 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a cornerstone of C-C and carbon-heteroatom bond formation science.govnih.gov. The thiol group of this compound is an excellent nucleophile for this reaction. The addition of thiols to activated alkenes is often referred to as a thia-Michael addition nih.gov.
This reaction can proceed under base-catalyzed, nucleophile-initiated, or even catalyst-free conditions nih.govsemanticscholar.orgorganic-chemistry.org. In the base-catalyzed pathway, a base deprotonates the thiol to generate a thiolate anion, which then attacks the β-carbon of the unsaturated system. The resulting enolate is subsequently protonated to yield the β-sulfido carbonyl compound nih.gov. Remarkably, these reactions can be highly efficient in aqueous media or even under solvent-free conditions, highlighting the green chemistry aspects of this transformation semanticscholar.orgorganic-chemistry.orgresearchgate.netscielo.brscielo.br. The reaction is generally fast, clean, and high-yielding researchgate.net.
Table 2: Representative Michael Addition of Thiophenols
| Thiol | α,β-Unsaturated Carbonyl | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Thiophenol | Methyl vinyl ketone | Neat, 30 °C, 2:1 molar ratio | 30 min | 93% | semanticscholar.orgresearchgate.net |
| 4-Chlorothiophenol | Methyl vinyl ketone | Neat, 30 °C, 2:1 molar ratio | 15 min | 98% | researchgate.net |
| 4-Methoxythiophenol | Methyl vinyl ketone | Neat, 30 °C, 2:1 molar ratio | 30 min | 93% | semanticscholar.orgresearchgate.net |
This table summarizes results for the Michael addition of various thiophenols to α,β-unsaturated carbonyl compounds under solvent-free or aqueous conditions.
Epoxides are highly valuable three-membered cyclic ethers that undergo ring-opening reactions with a wide array of nucleophiles due to their inherent ring strain rsc.orgnih.govlibretexts.org. The reaction with thiols, known as thiolysis, is a direct and efficient method for synthesizing β-hydroxy sulfides, which are important intermediates in organic synthesis researchgate.netarkat-usa.org. The attack of the thiophenol can occur at either of the epoxide's carbon atoms and can be catalyzed by acids or bases masterorganicchemistry.comlibretexts.org. Under basic conditions, the more nucleophilic thiolate attacks the less sterically hindered carbon in an SN2-type mechanism masterorganicchemistry.comlibretexts.orgchemistrysteps.com.
The efficiency and regioselectivity of epoxide thiolysis can be significantly enhanced by the use of Lewis acid catalysts researchgate.net. Lewis acids activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. This activation allows the reaction to proceed under milder conditions. For instance, Indium(III) chloride (InCl₃) has been shown to be a highly effective catalyst for the thiolysis of 1,2-epoxides with thiophenol in aqueous media at pH 4.0 kuleuven.be. The use of a Lewis acid can also markedly influence the regioselectivity of the nucleophilic attack compared to reactions run under basic conditions kuleuven.be.
A common side reaction in thiol-epoxy systems is the oxidative dimerization of the thiol to form a disulfide bond, which consumes the nucleophile rsc.org. An innovative strategy to circumvent this issue involves using the disulfide itself as a precursor for the nucleophile. In this approach, the disulfide is reduced in situ to generate the reactive thiolate nucleophile, which then participates in the epoxide ring-opening reaction rsc.orgutwente.nl. A common reducing agent for this purpose is sodium borohydride (B1222165). This method ensures that the thiolate is generated only as needed for the primary reaction, eliminating the pathway for oxidative side reactions and allowing the process to be performed under precise equimolar conditions, a key requirement for "click" reactions rsc.orgutwente.nl.
Epoxide Ring-Opening Reactions by Thiophenols
Oxidative Transformations of the Thiol Moiety
The sulfur atom in the thiol group of this compound exists in its most reduced state (-2). It is susceptible to oxidation, which can lead to a variety of sulfur-containing functional groups with progressively higher oxidation states. The specific product of an oxidation reaction depends on the nature of the oxidizing agent and the reaction conditions.
The mildest oxidation of a thiol typically results in the formation of a disulfide, where two thiol molecules are coupled via a S-S bond. Further oxidation can lead to a cascade of other sulfur oxides. The one-electron oxidation of a thiolate generates a thiyl radical, which can lead to various products nih.gov. A two-electron oxidation, for example by hydrogen peroxide, yields a sulfenic acid (R-SOH) nih.govnih.gov. Sulfenic acids are often unstable intermediates that can react further, for instance, by condensing with another thiol to form a disulfide nih.gov. More potent oxidizing agents can convert the thiol to a sulfinic acid (R-SO₂H) and ultimately to a sulfonic acid (R-SO₃H), which represents a highly oxidized state for sulfur nih.gov. This controlled oxidation is a key aspect of sulfur chemistry, enabling the synthesis of a diverse range of organosulfur compounds.
Formation of Aromatic Disulfides
The thiol group of this compound is susceptible to oxidation, a characteristic reaction of thiophenols, leading to the formation of the corresponding disulfide, bis(2-(benzyloxy)phenyl) disulfide. This transformation involves the formation of a sulfur-sulfur bond, coupling two parent thiol molecules. The oxidation can be initiated by a variety of oxidizing agents and conditions.
4 C₆H₅SH + O₂ → 2 C₆H₅S-SC₆H₅ + 2 H₂O wikipedia.org
This redox process is reversible; the disulfide can be reduced back to the thiol using reducing agents like sodium borohydride followed by acidification. wikipedia.org The formation of disulfides can also be seen as the primary reaction of thiyl radicals, which can dimerize to form the stable S-S bond. wikipedia.org Specialized reagents have been developed for efficient and chemoselective disulfide formation. For instance, sulfuryl fluoride (B91410) (SO₂F₂) and its solid surrogates can act as effective oxidants for converting thiols to disulfides, accommodating a wide array of functional groups. chemrxiv.org In industrial processes, care must be taken to prevent unwanted oxidation. Sulfur dioxide (SO₂), for example, can be used to inhibit the oxidation of thiophenol derivatives by dissolved oxygen or atmospheric air, ensuring the purity of the thiol product. google.com
Table 1: Conditions for Aromatic Disulfide Formation from Thiophenols
| Oxidizing Agent/System | Conditions | Comments |
| Oxygen (O₂) / Air | Basic conditions | A common and facile oxidation pathway for thiophenols. wikipedia.org |
| SO₂F₂ and surrogates | Basic conditions (e.g., Et₃N) | A "redox-click" chemistry approach with high efficiency and chemoselectivity. chemrxiv.org |
| Dimerization of Thiyl Radicals | Radical initiation | The fundamental coupling reaction of two thiyl radicals. wikipedia.org |
Oxidative Cyclization Pathways
The strategic placement of the thiol and benzyloxy groups in this compound allows for its participation in oxidative cyclization reactions, leading to the formation of sulfur-containing heterocyclic systems. These pathways typically involve the oxidation of the thiol group to a more electrophilic species, which then undergoes an intramolecular nucleophilic attack.
A general and popular route for synthesizing 2-substituted benzothiazoles involves the oxidative cyclization of a benzylideneaminothiophenol intermediate. scispace.com This intermediate can be formed from the condensation of an aminothiophenol with an aromatic aldehyde. The subsequent cyclization is an oxidative process that forms the thiazole (B1198619) ring. Electrochemical methods offer a green alternative for this transformation, proceeding via an intramolecular cyclization that involves the formation of a new bond between a benzylic carbon and the sulfur of the thiol group, often through a two-electron oxidation process. scispace.com
Metal-free oxidative cyclization reactions have also been developed. For example, the reaction of 2-alkynylanilines with thiophenols can proceed via a PhI(OAc)₂-mediated oxidative dearomatization, followed by a Brønsted acid-promoted nucleophilic cyclization to form complex heterocyclic products. nih.govfigshare.com Another approach uses pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel to effect the oxidative cyclization of thiophenolic Schiff's bases, providing an efficient synthesis of 2-arylbenzothiazoles. researchgate.net These reactions highlight the versatility of the thiophenol moiety in constructing complex molecular architectures under oxidative conditions. Furthermore, electrochemical oxidative strategies can facilitate radical cascade cyclizations of olefinic amides with thiophenols to construct various sulfur-containing heterocycles like benzoxazines and oxazolines. rsc.org
Reactivity of the Benzyloxy Ethereal Linkage
Selective Cleavage and Deprotection Strategies
The benzyloxy group in this compound serves as a protective group for the phenolic oxygen. Its selective removal, or deprotection, is a crucial step in synthetic sequences to unmask the reactive hydroxyl group. The choice of deprotection strategy must account for the sensitive thiol group also present in the molecule.
A common method for cleaving benzyl ethers is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C). This method is effective but can be complicated by the presence of sulfur, as thiols are known to poison many transition-metal catalysts. Therefore, specific catalyst systems or conditions may be required to achieve clean deprotection without deactivating the catalyst.
Alternative methods avoid metal catalysts. For instance, strong acids such as HBr or BBr₃ can cleave benzyl ethers, but these harsh conditions may not be compatible with other functional groups. Electrochemical methods are emerging as a green chemistry approach for cleaving benzyl groups. For example, the selective oxidative cleavage of a benzyl C-N bond has been achieved electrochemically without the need for metal catalysts or external oxidants, using water as the oxygen source. nih.gov While this example involves a C-N bond, similar principles of electrochemical oxidation could potentially be applied to the C-O bond of a benzyl ether. Visible-light-mediated silver(II) complexes have also been developed for the selective oxidative cleavage of C–S bonds in benzyl thiols, suggesting that photoredox catalysis is a viable strategy for activating benzylic positions. figshare.com
Table 2: Selected Deprotection Strategies for Benzyl Ethers
| Method | Reagents | General Applicability & Considerations |
| Catalytic Hydrogenolysis | H₂, Pd/C (or other catalysts) | Highly effective but susceptible to catalyst poisoning by sulfur compounds. |
| Acidic Cleavage | HBr, BBr₃, or other strong Lewis/Brønsted acids | Strong conditions that may lack chemoselectivity with sensitive substrates. |
| Electrochemical Oxidation | Anode, specific electrolytes | A green method avoiding harsh reagents; selectivity depends on substrate oxidation potentials. nih.gov |
Influence on Reaction Regioselectivity and Stereoselectivity
The benzyloxy group, being a sterically bulky substituent, is positioned ortho to the thiophenol group. This arrangement significantly influences the reactivity of the molecule by exerting steric hindrance, which can control the regioselectivity and stereoselectivity of reactions involving either the aromatic ring or the thiol functionality.
Regioselectivity: In electrophilic aromatic substitution reactions, the bulky benzyloxy group can sterically block the adjacent ortho' position (position 3 on the benzene (B151609) ring). This steric shielding directs incoming electrophiles to attack less hindered positions, such as the carbon para to the thiol group. The electronic effects of the ether oxygen (electron-donating) and the thiol group would also influence the substitution pattern, but the steric component of the large benzyloxy group often plays a decisive role in directing the outcome.
Stereoselectivity: In reactions where a new chiral center is formed at or near the sulfur atom, the benzyloxy group can influence the stereochemical outcome. For example, in an addition reaction to a prochiral center, the benzyloxy group can block one face of the molecule more effectively than the other. This facial bias forces the incoming reagent to approach from the less hindered side, leading to a preference for one diastereomer or enantiomer over the other. The deuteration of sulfinylated benzyl radicals in the presence of bulky Lewis acids, for instance, shows that stereochemical outcomes can be controlled by the steric environment around the reactive center. zendy.io The benzyloxy group in this compound would be expected to play a similar role in directing the stereochemistry of radical or nucleophilic additions at the sulfur or adjacent carbons.
Radical Reaction Pathways Involving Thiophenols
Thiyl Radical Generation and Addition Reactions
The S-H bond in thiophenols is significantly weaker than a typical C-H bond, making it susceptible to homolytic cleavage to form a thiyl radical (RS•). wikipedia.org This process can be initiated by heat, light, or the use of a radical initiator. Thiols are highly effective hydrogen-atom donors in radical chain reactions. libretexts.org
Thiyl radicals can be generated from this compound through hydrogen-atom abstraction by other radical species. wikipedia.orglibretexts.org Common radical initiators like azobisisobutyronitrile (AIBN) or peroxides are effective for this purpose. researchgate.net Photochemical methods, such as irradiation with blue light, can also promote the single-electron oxidation of a thiol to generate the reactive thiyl radical. taylorandfrancis.com
Once generated, the 2-(benzyloxy)phenylthiyl radical is a key intermediate in various transformations. A characteristic and synthetically useful reaction of thiyl radicals is their addition to carbon-carbon multiple bonds, such as those in alkenes and alkynes. wikipedia.orglibretexts.org This addition is the propagation step in the well-known thiol-ene reaction. The addition is typically highly regioselective, with the sulfur atom adding to the less substituted carbon of the double bond. The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final product. libretexts.orgnih.gov These reactions are often very efficient and can proceed even in the presence of molecular oxygen, as the rate of hydrogen abstraction from the thiol can be much faster than the reaction of the carbon radical with O₂. libretexts.org
Table 3: Methods for Generating Thiophenol-Derived Thiyl Radicals
| Initiation Method | Initiator/Conditions | Mechanism |
| Thermal | AIBN, Peroxides | Homolytic cleavage of the initiator generates a radical that abstracts the H from the S-H bond. researchgate.net |
| Photochemical | UV or Visible Light (e.g., blue LED) | Photo-excited species or photocatalysts induce single-electron transfer from the thiol. taylorandfrancis.com |
| Redox | Hydroxyl radical (•OH), other oxidants | Direct hydrogen-atom abstraction or oxidation of the thiol. wikipedia.org |
Intramolecular Radical Cyclization Processes
Intramolecular radical cyclization offers a powerful strategy for the construction of cyclic and heterocyclic frameworks. In the context of this compound, the generation of a thiyl radical can initiate a cascade of events leading to cyclized products. The process typically begins with the homolytic cleavage of the S-H bond, which is weaker than an O-H bond, to form a 2-(benzyloxy)phenylthiyl radical. chemistrysteps.com This radical can then undergo intramolecular addition to a suitably positioned unsaturated bond. wikipedia.orgchemtube3d.comwikipedia.org
While specific studies on the intramolecular radical cyclization of this compound are not extensively documented, the behavior of related o-alkoxy- and o-alkylthio-benzyl radicals provides valuable insight. nih.gov For instance, an aryl radical generated on the benzene ring could potentially add to an unsaturated moiety within a substituent, leading to the formation of a new ring fused to the aromatic core. The regioselectivity of such cyclizations, typically favoring the formation of five- and six-membered rings, is governed by stereoelectronic factors in the transition state. wikipedia.org
The benzyloxy group can influence the course of these radical cyclizations. Its steric bulk may direct the approach of the radical to the acceptor, while its electronic properties can modulate the stability of the radical intermediates. For example, alkoxy radicals are known to participate in radical cyclizations, suggesting that the benzyloxy group in this compound could play a more active role than simply being a spectator substituent. nih.govmdpi.comnih.gov
Table 1: Factors Influencing Intramolecular Radical Cyclization
| Factor | Influence on Cyclization |
| Radical Precursor | The method of radical generation (e.g., initiator, light) affects the efficiency of the initial step. |
| Acceptor Group | The nature of the unsaturated bond (alkene, alkyne, etc.) and its position relative to the radical dictate the feasibility and regioselectivity of the cyclization. |
| Ring Size | Formation of 5- and 6-membered rings is generally kinetically favored. |
| Substituent Effects | Electronic and steric properties of substituents on the aromatic ring and the acceptor group can influence the reaction rate and stereoselectivity. |
| Reaction Conditions | Concentration, temperature, and the presence of radical trapping agents can affect the outcome of the reaction. |
Biaryl Rearrangements via Aryl Radicals
The formation of biaryl structures is a cornerstone of modern organic synthesis, and radical-mediated processes provide a powerful avenue to achieve this transformation. In the case of this compound, the generation of an aryl radical can lead to biaryl rearrangements through intramolecular ipso-substitution. A plausible pathway for such a rearrangement would involve the formation of a diazonium salt from an amino-substituted precursor, which can then be converted to an aryl radical. wikipedia.orgnih.govorganic-chemistry.org This aryl radical can then attack another aromatic ring within the same molecule, leading to a cyclized biaryl system. This type of reaction is exemplified by the Pschorr cyclization. wikipedia.orgorganic-chemistry.orgresearchgate.netdbpedia.org
While direct biaryl rearrangement of this compound itself is not a primary reaction pathway, its derivatives can be envisioned to undergo such transformations. For instance, a suitably substituted this compound derivative could be converted into an aryl radical that undergoes intramolecular homolytic aromatic substitution to form a dibenzothiophene (B1670422) derivative. The success of such a reaction would depend on the geometric feasibility of the cyclization and the stability of the resulting radical intermediates. acs.orgnih.govacs.org
Table 2: Key Steps in a Hypothetical Biaryl Rearrangement of a this compound Derivative
| Step | Description |
| 1. Diazotization | Conversion of an amino group on a this compound derivative to a diazonium salt. |
| 2. Radical Generation | Homolytic cleavage of the C-N bond of the diazonium salt to form an aryl radical. |
| 3. Intramolecular Attack | The aryl radical attacks an adjacent aromatic ring at an ipso-position. |
| 4. Rearomatization | The resulting radical intermediate is rearomatized to form the final biaryl product. |
Detailed Reaction Mechanism Elucidation for Complex Transformations
Cyclobutylthionium Carbocation Intermediacy in Reactions with Protected Cyclobutanones
The reaction of thiols with carbonyl compounds to form thioacetals is a fundamental transformation in organic chemistry. chemistrysteps.comyoutube.com In the case of this compound reacting with a protected cyclobutanone, the intermediacy of a cyclobutylthionium carbocation can be postulated. The reaction would likely initiate with the acid-catalyzed addition of the thiol to the carbonyl group of the cyclobutanone, forming a hemithioacetal. Subsequent protonation of the hydroxyl group and elimination of water would lead to the formation of a resonance-stabilized thionium (B1214772) ion.
Mechanisms of Benzothiazole (B30560) and Thiophene (B33073) Ring Formation
Benzothiazole Ring Formation:
The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol (B119425) derivative with a carboxylic acid or its equivalent. organic-chemistry.orgderpharmachemica.commdpi.comrjpbcs.comrsc.org A plausible mechanism for the formation of a benzothiazole ring from a derivative of this compound would involve the initial formation of an N-acyl-2-(benzyloxy)thiophenol. This intermediate can then undergo an intramolecular cyclization.
The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic. The nucleophilic sulfur atom of the thiophenol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the benzothiazole ring.
Thiophene Ring Formation:
The synthesis of thiophenes can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. derpharmachemica.comrroij.com For this compound to be a precursor for a thiophene ring, it would likely need to be incorporated into a molecule containing a 1,4-dicarbonyl or equivalent functionality.
A hypothetical pathway could involve the reaction of a derivative of this compound with a suitable diketone. The sulfur atom would act as the nucleophile in a cyclization reaction. The mechanism would likely involve the formation of a thione intermediate, followed by tautomerization and cyclization, with the elimination of water to drive the reaction towards the aromatic thiophene product. derpharmachemica.comwikipedia.orgresearchgate.net
Table 3: Comparison of Benzothiazole and Thiophene Formation Mechanisms
| Feature | Benzothiazole Formation | Thiophene Formation |
| Starting Materials | N-acyl-2-aminothiophenol derivative | 1,4-dicarbonyl compound and a sulfur source |
| Key Intermediate | Tetrahedral intermediate from intramolecular cyclization | Thione intermediate |
| Driving Force | Formation of a stable aromatic heterocyclic ring | Formation of a stable aromatic heterocyclic ring |
| Byproduct | Water | Water or other small molecules |
Dehydrogenative Coupling Mechanisms
Dehydrogenative coupling reactions are atom-economical methods for the formation of new bonds, often with the liberation of dihydrogen or water. semanticscholar.org In the context of this compound, dehydrogenative coupling can lead to the formation of C-S bonds. The mechanism of these reactions can proceed through various pathways, including radical and ionic mechanisms, depending on the reaction conditions and the coupling partner. organic-chemistry.orgrsc.orgchemistryviews.org
A common mechanistic pathway involves the oxidation of the thiophenol to a thiyl radical. This radical can then react with a suitable coupling partner, such as an activated C-H bond. The resulting carbon-centered radical can then combine with another thiyl radical or undergo further oxidation to form the final product. Alternatively, a metal catalyst can facilitate the coupling through an oxidative addition/reductive elimination cycle.
The benzyloxy group is likely to remain intact under typical dehydrogenative coupling conditions, although its electronic influence on the aromatic ring could affect the reactivity of the thiophenol.
Advanced Applications of 2 Benzyloxy Thiophenol in Chemical Science
Utility as Versatile Synthetic Intermediates and Building Blocks
The bifunctional nature of 2-(benzyloxy)thiophenol makes it an exceptionally useful intermediate in organic synthesis. The thiol group provides a nucleophilic center for carbon-sulfur bond formation, while the stable benzyloxy group protects the phenolic oxygen, allowing for selective reactions at other sites of a molecule. This dual functionality is key to its role in building complex molecular frameworks.
Construction of Complex Organic Architectures
As a building block, this compound and related aryl thiols are instrumental in the assembly of complex organic structures. The thiol moiety can participate in various coupling reactions, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-couplings, to introduce the benzyloxyphenylthio unit into a larger molecule. This strategy is fundamental in creating polyfunctionalized heterocycles and other elaborate molecular systems.
For instance, the acid-catalyzed reaction of aryl thiols with 2-hydroxycyclobutanones provides straightforward access to arylthio-cyclopropyl carbonyl compounds. This method highlights the utility of thiophenols in constructing strained ring systems that are valuable components in medicinal chemistry and materials science. The ability to build such unique architectures underscores the importance of thiophenol derivatives as versatile synthons in modern organic synthesis.
Design and Synthesis of Novel Chemical Entities
The 2-(benzyloxy)phenyl scaffold is a key component in the rational design of new molecules with specific biological activities. By modifying the core structure of this compound or its aldehyde analogue, researchers have developed novel compounds with potential therapeutic applications.
Another area of research involves the incorporation of the benzyloxy pharmacophore into chalcone (B49325) motifs to create a new class of monoamine oxidase B (MAO-B) inhibitors. These novel benzyloxy chalcones have demonstrated potent and selective inhibition of the hMAO-B isoform, which is a target for the treatment of neurodegenerative diseases. The position of the benzyloxy group on the phenyl ring was found to significantly influence the inhibitory activity, highlighting its importance in the design of these new chemical entities.
| Compound Class | Target | Key Finding | Reference Compound Example |
|---|---|---|---|
| (2E)-3-[2-(Benzyloxy)-5-methoxyphenyl]-acrylaldehyde | Neutrophil Superoxide (B77818) Formation (Anti-inflammatory) | Potent inhibition of fMLP-stimulated superoxide formation. | (2E)-3-[2-(Benzyloxy)-5-methoxyphenyl]-acrylaldehyde (31) |
| Benzyloxy ortho/para-substituted Chalcones | Human Monoamine Oxidase B (hMAO-B) | Selective and potent reversible inhibition of hMAO-B. | Compound B10 (Thiophene substituent) |
Intermediates in the Synthesis of Anti-viral Agents
The structural motifs present in this compound are found in various classes of compounds investigated for antiviral activity. Thio-substituted heterocyclic compounds, such as thienopyrimidines and other 2-thiopyrimidines, have been synthesized and evaluated as potential antiviral agents against a range of viruses, including HIV-1 and Herpes Simplex Virus (HSV-1). nih.govnih.govresearchgate.net
The synthesis of these antiviral compounds often involves the condensation of a thiourea (B124793) or a related sulfur-containing synthon with a suitable precursor to form the thio-substituted pyrimidine (B1678525) ring. mdpi.com In this context, a molecule like this compound could serve as a valuable intermediate. It can be used to introduce a protected phenol (B47542) group onto a heterocyclic core via the reactive thiol, which can then be further manipulated. For example, thio analogues of Dihydroalkoxybenzyloxopyrimidines (DABOs), known as S-DABOs, have shown potent and selective inhibition of HIV-1. The synthesis of such molecules relies on the strategic introduction of sulfur-containing side chains, a role for which benzyloxy-substituted thiophenols are well-suited precursors.
Applications in Ligand Chemistry and Coordination Complexes
The sulfur atom in this compound provides a soft donor site that is highly attractive for coordination to transition metals. This property has led to its application in the development of novel organosulfur ligands and the study of their coordination complexes.
Development of Organosulfur Ligands
Organosulfur compounds are crucial in coordination chemistry, and thiophenol-based derivatives are particularly versatile as ligands. mdpi.com They can be designed as monodentate, chelating, or bridging ligands. The thiol group of this compound can be readily deprotonated to form a thiolate, which then acts as a potent ligand.
Furthermore, the structure of this compound allows for the synthesis of more complex heterodonor ligands. For instance, functional groups containing other donor atoms like phosphorus or nitrogen can be introduced elsewhere on the molecule, leading to bidentate or polydentate ligands with mixed donor sets (e.g., P,S or N,S). These mixed-donor ligands are of great interest in catalysis, as the different types of donor atoms can stabilize different oxidation states of the metal center or create specific coordination environments. The benzyloxy group can also play a role in tuning the steric and electronic properties of the resulting ligand, thereby influencing the reactivity of the final metal complex.
Coordination to Metal Centers and Complex Formation
Transition metal thiolate complexes are a well-established class of compounds with diverse applications in bioinorganic chemistry and catalysis. researchgate.net Thiolates are classified as soft Lewis bases and therefore coordinate most strongly to soft Lewis acidic metal centers, such as late transition metals (e.g., copper, nickel, palladium) and heavier metals (e.g., mercury, cadmium).
Upon deprotonation, this compound forms the 2-(benzyloxy)thiophenolate anion, which can coordinate to a metal center in several ways. As a terminal ligand, it donates electron density through its sulfur atom. It can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. The presence of the bulky benzyloxy group can influence the coordination geometry and the nuclearity of the resulting complex by providing steric hindrance around the metal center. This can be used to control the reactivity of the complex, for example, by preventing the formation of undesired oligomers in a catalytic cycle. The study of such coordination complexes provides fundamental insights into metal-ligand bonding and can lead to the development of new catalysts with tailored properties.
Catalytic Roles in Organic Transformations
The utility of a molecule in catalysis, particularly in promoting selective reactions, is a significant area of chemical research. This often involves the compound acting as a ligand that coordinates to a metal center, thereby influencing the catalyst's activity and selectivity.
Promotion of Chemo-, Regio-, and Stereoselective Reactions
There is currently a lack of specific documented evidence in readily available scientific literature detailing the use of this compound as a catalyst or ligand to promote chemo-, regio-, and stereoselective reactions. The principles of such catalysis involve the catalyst directing the reaction to favor one of several possible outcomes.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others.
Regioselectivity is the preference for bond-making or bond-breaking in one direction over all other possible directions.
Stereoselectivity involves the preferential formation of one stereoisomer over another.
While thiophenol derivatives can be utilized in catalysis, specific data on the performance of the 2-(benzyloxy) substituted variant in these selective transformations is not presently available.
Design of Asymmetric Catalysts for Enantioselective Synthesis
The design of asymmetric catalysts is crucial for the synthesis of enantiomerically pure compounds, a vital aspect of pharmaceutical and fine chemical production. This typically involves the use of chiral ligands to create a chiral environment around a metal catalyst.
The structure of this compound itself is not chiral. To be employed in asymmetric catalysis, it would need to be derivatized to introduce chirality. For instance, modifications to the benzyl (B1604629) group or the phenyl ring could create a chiral scaffold. However, there are no specific examples in the current body of scientific literature that describe the design and application of asymmetric catalysts derived directly from this compound for enantioselective synthesis. The development of such catalysts remains a potential area for future investigation.
Contributions to Materials Science and Functional Materials
The incorporation of specific chemical functionalities into materials can impart desirable properties, leading to the development of advanced and functional materials.
Precursors for Polymeric Materials and Coatings
Thiol-containing compounds can be used as monomers or chain-transfer agents in the synthesis of various polymers, including polythioethers. These materials can exhibit interesting optical and thermal properties. The benzyloxy group in this compound could potentially influence the properties of a resulting polymer, such as its solubility, thermal stability, and refractive index.
Despite this potential, there is a lack of specific studies in the available literature that report the use of this compound as a direct precursor for the synthesis of polymeric materials or coatings. Research in this area would be necessary to determine its viability and the properties of any resulting materials.
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined supramolecular structures is a key aspect of this field. The aromatic rings and the sulfur atom in this compound could potentially participate in various non-covalent interactions, such as π-π stacking and sulfur-aromatic interactions, which could drive self-assembly.
However, a review of the current scientific literature does not reveal specific examples of the integration of this compound into supramolecular assemblies. The exploration of its self-assembly behavior, either alone or in combination with other molecules, could be a subject for future research.
Spectroscopic and Advanced Analytical Characterization of 2 Benzyloxy Thiophenol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the deduction of the molecular structure.
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the context of 2-(Benzyloxy)thiophenol derivatives, the aromatic protons of the thiophenol and benzyl (B1604629) groups typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons of the benzyloxy group (–OCH₂–) characteristically resonate as a singlet around δ 4.32 ppm. The specific chemical shifts and coupling constants (J) between neighboring protons offer valuable insights into the substitution patterns on the aromatic rings. For instance, the multiplicity of the signals (singlet, doublet, triplet, etc.) reveals the number of adjacent protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 8.01-7.99 | m | - |
| Aromatic-H | 7.61-7.57 | m | - |
| Aromatic-H | 7.48-7.45 | m | - |
| Aromatic-H | 7.30 | d | 8.0 |
| Aromatic-H | 7.15 | d | 7.5 |
| -OCH₂- | 4.32 | s | - |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton chemical shifts, often leading to less signal overlap and simpler spectra. In this compound derivatives, the aromatic carbons typically resonate in the range of δ 110–160 ppm. The carbon of the methylene group (–OCH₂–) is usually found further upfield. The chemical shifts are sensitive to the nature and position of substituents on the aromatic rings. For example, the carbon atom attached to the sulfur atom will have a distinct chemical shift compared to the other aromatic carbons.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 190.5 |
| Aromatic-C | 136.1 |
| Aromatic-C | 135.9 |
| Aromatic-C | 133.4 |
| Aromatic-C | 132.4 |
| Aromatic-C | 128.4 |
| Aromatic-C | 127.9 |
| Aromatic-C | 127.6 |
| Aromatic-C | 126.3 |
| -OCH₂- | 32.1 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. nih.gov For this compound derivatives, ESI-MS typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.gov The resulting mass spectrum allows for the determination of the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation to generate fragment ions, which provides valuable structural information.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. By comparing the experimentally determined exact mass with the calculated mass for a proposed molecular formula, it is possible to confirm the elemental composition with a high degree of confidence. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|
| [M+H]⁺ | 215.0687 | 215.0685 | C₁₃H₁₁OS |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and elucidating the structural backbone of this compound derivatives.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is a unique fingerprint of the molecule, characterized by absorption bands corresponding to specific vibrational modes.
The key vibrational frequencies for this compound are anticipated as follows:
S-H Stretch: A weak but sharp absorption band characteristic of the thiol group is expected in the region of 2550–2600 cm⁻¹. The presence of this peak is a clear indicator of the free thiol functional group.
Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range, are attributed to the stretching vibrations of the C-H bonds on the two aromatic rings (the thiophenol and benzyl moieties).
Aliphatic C-H Stretch: The methylene (-CH₂-) bridge of the benzyl group gives rise to asymmetric and symmetric stretching vibrations, which are expected to appear just below 3000 cm⁻¹, typically around 2925 cm⁻¹ and 2850 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations within the aromatic rings produce a series of characteristic sharp bands of variable intensity in the 1450–1615 cm⁻¹ region. docbrown.info
C-O Stretch: The ether linkage (Ar-O-CH₂-) is expected to produce a strong absorption band in the 1200–1250 cm⁻¹ region, characteristic of an aryl alkyl ether.
C-S Stretch: The carbon-sulfur bond vibration is typically weak and appears in the fingerprint region, often around 700 cm⁻¹.
Aromatic C-H Bending (Out-of-Plane): Strong absorption bands in the 690–900 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the aromatic rings. For the ortho-substituted thiophenol ring, a strong band is expected around 740-760 cm⁻¹.
Interactive Table: Expected FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100-3030 | Aromatic C-H | Stretch | Medium-Weak |
| 2925 / 2850 | Aliphatic C-H (-CH₂-) | Asymmetric/Symmetric Stretch | Medium-Weak |
| 2600-2550 | Thiol (S-H) | Stretch | Weak, Sharp |
| 1615-1450 | Aromatic C=C | Ring Stretch | Medium-Strong |
| 1250-1200 | Aryl Ether (C-O) | Stretch | Strong |
| 760-740 | Aromatic C-H | Out-of-Plane Bend (ortho) | Strong |
| ~700 | C-S | Stretch | Weak |
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For thiophenol derivatives, Raman spectroscopy is highly effective for studying the sulfur-related moieties and the aromatic rings.
In the Raman spectrum of this compound, several characteristic peaks are expected:
S-H Stretch: Similar to FT-IR, the S-H stretching vibration appears around 2575 cm⁻¹. acs.org
Aromatic Ring Vibrations: The spectrum is often dominated by intense bands corresponding to the phenyl ring vibrations. Key bands include the ring breathing mode near 1000 cm⁻¹, an in-plane bending mode around 1025 cm⁻¹, and C=C stretching modes near 1585 cm⁻¹. acs.org The presence of substituents can cause slight shifts in these bands. nih.gov For instance, studies on thiophenol adsorbed on gold surfaces show a prominent band at 1573 cm⁻¹ assigned to C-C stretching. acs.org
C-S Stretch: The C-S stretching vibration is also observable in the Raman spectrum, typically in the 600–750 cm⁻¹ range.
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful variant of this technique where the signal is dramatically amplified by adsorbing the molecule onto a nanostructured metal surface (typically gold or silver). SERS is particularly useful for studying thiols, as the sulfur atom binds strongly to these metal surfaces, allowing for ultra-sensitive detection. nih.govnih.gov In SERS studies of thiophenol, bands at 1000, 1025, 1075, and 1575 cm⁻¹ are particularly sensitive to changes in the local environment, such as pH. acs.org
Interactive Table: Characteristic Raman Shifts for Thiophenol Systems
| Raman Shift (cm⁻¹) | Assignment | Reference |
| ~2575 | S-H Stretch | acs.org |
| ~1585 | C=C Ring Stretch | acs.org |
| ~1025 | In-plane C-H Bend | acs.org |
| ~1000 | Ring Breathing Mode | acs.org |
| 750-600 | C-S Stretch | N/A |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals (π) to higher-energy orbitals (π*).
The UV-Vis spectrum of this compound is dominated by absorptions arising from π → π* transitions within the aromatic rings. Unsubstituted thiophenol exhibits a lower-frequency absorption band (historically referred to as the ¹Lₑ ← ¹A transition) which is sensitive to substitution. rsc.org The presence of the benzyloxy group, an auxochrome, is expected to cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted thiophenol. The spectrum would likely show strong absorption in the 240-280 nm range, typical for substituted benzene (B151609) derivatives. Studies on ortho-substituted thiophenols have utilized an excitation wavelength of 243 nm, indicating significant absorption in this region. acs.org
The thiol group of this compound is acidic and can be deprotonated by a base to form the corresponding thiolate anion. Thiophenols are significantly more acidic (pKa ≈ 6.5-7.5) than their phenol (B47542) analogs (pKa ≈ 10). This deprotonation event leads to a significant change in the electronic structure of the molecule and, consequently, its UV-Vis spectrum.
The formation of the thiolate anion (Ar-S⁻) introduces a lone pair of electrons with higher energy than those in the neutral thiol (Ar-SH). This results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. The UV-Vis spectrum of the thiophenolate anion shows a distinct absorption profile compared to the protonated thiol. researchgate.net This pH-dependent spectral shift can be used to determine the pKa of the compound and to quantify the relative concentrations of the thiol and thiolate species in solution.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. Both gas and liquid chromatography are widely applicable.
Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis.
Columns: Capillary columns with non-polar or medium-polarity stationary phases, such as DB-5 (5% phenyl-polydimethylsiloxane) or DB-1701, are suitable for separation. epa.gov
Detectors: A Flame Ionization Detector (FID) provides general-purpose, sensitive detection for organic compounds. For enhanced selectivity and sensitivity towards sulfur, a Sulfur Chemiluminescence Detector (SCD) can be employed. Mass Spectrometry (MS) coupled with GC (GC-MS) allows for definitive identification based on the compound's mass spectrum.
Derivatization: For related compounds with more polar functional groups or to improve chromatographic behavior, derivatization may be necessary. researchgate.net Silylation, which replaces the active hydrogen of the thiol with a trimethylsilyl (TMS) group, is a common technique to increase volatility and reduce peak tailing. phenomenex.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC.
Mode: Reverse-phase HPLC is the most common mode for this type of analysis. Separation is achieved using a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol. mdpi.com
Detection: A UV detector is highly effective, as the aromatic rings in this compound absorb strongly in the UV region (e.g., at 231 nm or 254 nm). mdpi.com A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide spectral information across a range of wavelengths simultaneously. For unambiguous identification and analysis in complex matrices, HPLC coupled with Mass Spectrometry (LC-MS) is the method of choice.
Derivatization: While often not required for detection, pre-column derivatization can be used to enhance the sensitivity of detection, for example, by attaching a fluorescent tag to the thiol group. google.comnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and related compounds. Given their aromatic nature and the presence of the thiol group, reversed-phase HPLC (RP-HPLC) is the most common approach.
Methodologies for analogous thiophenic and phenolic compounds typically employ a C18 stationary phase, which provides excellent separation based on hydrophobicity. mdpi.comnih.gov A gradient elution is often preferred to achieve optimal resolution of complex samples, starting with a higher polarity mobile phase and gradually increasing the proportion of an organic modifier. nih.gov Common mobile phase systems consist of acetonitrile or methanol mixed with an aqueous buffer, such as water containing a small percentage of formic or acetic acid to improve peak shape and resolution. mdpi.comnih.gov
Detection is frequently accomplished using a UV-Vis or Diode Array Detector (DAD), as the benzene and thiophene (B33073) rings exhibit strong chromophores. mdpi.cominternationaloliveoil.org For instance, monitoring at a wavelength of 231 nm has been used for determining thiophenes after adsorption processes. mdpi.com For enhanced sensitivity and selectivity, particularly for trace-level analysis, derivatization of the thiol group can be performed. Thiol-specific derivatizing agents can introduce a fluorophore, allowing for highly sensitive fluorescence detection. diva-portal.org
Below is a table summarizing typical HPLC conditions applicable to the analysis of this compound derivatives.
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) mdpi.com |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol mdpi.comnih.gov |
| Elution Mode | Isocratic (e.g., 90:10 Acetonitrile:Water) or Gradient mdpi.comnih.gov |
| Flow Rate | 0.8 - 1.0 mL/min mdpi.comnih.gov |
| Detection | UV-Vis Diode Array (DAD) at ~230-280 nm mdpi.cominternationaloliveoil.org or Fluorescence (after derivatization) diva-portal.org |
| Injection Volume | 10 - 20 µL mdpi.comscielo.br |
Gas Chromatography (GC) for Reaction Monitoring
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is an invaluable tool for monitoring the progress of chemical reactions involving this compound. It allows for the separation and identification of volatile reactants, intermediates, and products in a reaction mixture.
Due to the polarity and relatively low volatility of thiophenols, a derivatization step is often necessary prior to GC analysis. mdpi.com The active proton of the thiol group (-SH) can be replaced with a less polar group, such as a trimethylsilyl (TMS) group, through a process called silylation. This derivatization increases the compound's volatility and thermal stability, making it more amenable to GC analysis. mdpi.com
For reaction monitoring, small aliquots are withdrawn from the reaction vessel at timed intervals. These samples are quenched and then derivatized before being injected into the GC system. The separation is typically performed on a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., RTx-5MS). copernicus.org The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. copernicus.org The mass spectrometer detector provides both quantification (based on peak area) and structural information (based on fragmentation patterns), enabling the tracking of reactant consumption and product formation over time.
The following table outlines a representative set of GC-MS parameters for monitoring a reaction involving silylated this compound derivatives.
| Parameter | Typical Conditions |
| Derivatization Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylating agents mdpi.com |
| Column | Capillary column, e.g., RTx-5MS (60 m x 0.25 mm i.d., 0.25 µm film thickness) copernicus.org |
| Injector | Splitless mode, 270 °C copernicus.org |
| Carrier Gas | Helium |
| Oven Program | Initial temperature ~80-100 °C, ramped to ~300 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
X-ray Crystallography for Definitive Structural Elucidation
X-ray crystallography stands as the definitive method for the complete and unambiguous structural elucidation of this compound derivatives, provided that suitable single crystals can be grown. nih.gov This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. nih.govresearchgate.net
The structural information obtained from X-ray diffraction is crucial for understanding the molecule's three-dimensional conformation, stereochemistry, and non-covalent intermolecular interactions such as hydrogen bonding and π-π stacking, which dictate the crystal packing. researchgate.netnih.gov
For example, in studies of closely related (benzyloxythienyl)oxazolines, X-ray diffraction revealed that the compounds crystallized in the monoclinic P2₁/c space group. mdpi.com The analysis provided crucial data on the distance between reactive groups, which was directly correlated to the observed chemical reactivity. mdpi.com Similarly, crystallographic studies of other thiophene derivatives have detailed intramolecular hydrogen bonds and the planarity of ring systems. nih.govresearchgate.net Such detailed structural insights are invaluable for structure-activity relationship (SAR) studies and rational molecular design.
The table below summarizes crystallographic data obtained for representative thiophene derivatives, illustrating the type of information yielded by this technique.
| Compound Class | Crystal System | Space Group | Key Structural Features | Reference |
| (Benzyloxythienyl)oxazolines | Monoclinic | P2₁/c | Determination of the distance between benzyloxy and oxazoline groups, linking conformation to chemical reactivity. | mdpi.com |
| Benzothiophene (B83047) Derivatives | Monoclinic | P2₁/n | Analysis of intramolecular N-H···S and C-H···O hydrogen bonds and intermolecular N-H···N packing interactions. | vensel.org |
| Dihydrobenzo mdpi.commdpi.comthieno derivatives | - | - | Thiophene ring system is nearly orthogonal to the phenyl ring; molecular structure stabilized by C-H···O interactions. | nih.gov |
Mechanistic Biological Studies of 2 Benzyloxy Thiophenol Derivatives
Investigations into Enzyme Inhibition Mechanisms
Derivatives of 2-(benzyloxy)thiophenol have been the subject of significant research as inhibitors of monoamine oxidases (MAO), which are enzymes crucial for the degradation of monoamine neurotransmitters. These studies have focused on characterizing their potency and selectivity for the two MAO isoforms, MAO-A and MAO-B, and understanding the structural features that govern their inhibitory activity.
A series of sixteen thio/semicarbazide-based benzyloxy derivatives, designated BT1 through BT16, were synthesized and assessed for their ability to inhibit human MAO-A and MAO-B. nih.govnih.gov The majority of these compounds demonstrated a preference for inhibiting MAO-B over MAO-A. nih.govgoogle.com
Among the tested compounds, BT1 , BT3 , and BT5 emerged as the most potent inhibitors of MAO-B, each displaying an identical half-maximal inhibitory concentration (IC50) of 0.11 µM. nih.govnih.gov Following closely were compounds BT6 and BT7 , with IC50 values of 0.12 µM against MAO-B. nih.govnih.gov
The selectivity of these compounds for MAO-B is a key characteristic. The selectivity index (SI), calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B, quantifies this preference. Compound BT5 exhibited the highest selectivity for MAO-B with an SI value of 363.64. nih.govnih.gov Other derivatives, such as BT6 and BT7 , also showed high selectivity with SI values of 333.33. nih.gov The potency of the top compounds (BT1, BT3, and BT5) was comparable to that of the reference drug pargyline (IC50 = 0.11 µM). nih.gov
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|
| BT1 | 9.76 | 0.11 | 88.73 |
| BT2 | >40 | 1.68 | >23.81 |
| BT3 | >40 | 0.11 | >363.64 |
| BT5 | >40 | 0.11 | >363.64 |
| BT6 | >40 | 0.12 | >333.33 |
| BT7 | >40 | 0.12 | >333.33 |
| BT9 | 2.32 | >40 | - |
The position of substituents on the benzyloxy portion of the molecules has a marked effect on their MAO-B inhibitory activity. nih.gov Structure-activity relationship (SAR) studies reveal that substituents at the para-position of the benzyloxy ring lead to more potent inhibition than corresponding substituents at the meta-position. nih.gov
Furthermore, the electronic properties of these substituents play a critical role. The introduction of electron-withdrawing groups, such as halogens, was found to significantly enhance MAO-B inhibition compared to the unsubstituted parent compound. nih.gov Conversely, the presence of electron-donating groups resulted in only a slight increase or even a slight decrease in MAO-B inhibitory potency. nih.gov These findings suggest that substitutions on the benzyloxy ring, particularly with electron-withdrawing groups at the para-position, are favorable for potent MAO-B inhibition. nih.gov
Detailed mechanistic studies specifically investigating the inhibition of lipoxygenase by this compound derivatives were not identified in the performed literature search. While research exists on the lipoxygenase inhibitory properties of structurally related compounds such as 2-benzylaminophenols, this information falls outside the direct scope of this compound derivatives. nih.gov
Tyrosinase is a key enzyme in the biosynthesis of melanin and contains a binuclear copper center that is essential for its catalytic function. A primary and well-established mechanism for the inhibition of tyrosinase involves the chelation of these copper ions within the enzyme's active site. researchgate.netplos.org Compounds capable of binding to these copper ions can effectively block the enzyme's activity.
Phenolic compounds, particularly those with hydroxyl groups on an aromatic ring, are widely recognized as tyrosinase inhibitors, often acting through copper chelation. nih.gov The thiol group (-SH) present in thiophenol derivatives is also a known chelator of metal ions. Therefore, it is mechanistically plausible that this compound derivatives inhibit tyrosinase by chelating the copper ions in the active site, although specific studies on this class of compounds are not detailed in the available literature. The ability of hydroxyl and thiol groups to coordinate with the copper center is a key factor in the inhibitory potential of many tyrosinase inhibitors. researchgate.netnih.gov
The interaction between an inhibitor and an enzyme can be classified into several types, which describe the mechanism of action. These classifications are crucial for understanding the inhibitor's biological effects.
Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme. mdpi.comsaudijournals.com This binding event prevents the actual substrate from accessing the active site. saudijournals.com Competitive inhibition is typically reversible and can be overcome by increasing the concentration of the substrate. mdpi.com
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. saudijournals.comnih.gov This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. mdpi.comsaudijournals.com Unlike competitive inhibition, it cannot be surmounted by increasing the substrate concentration. saudijournals.com
Mechanism-based inhibition involves the formation of a covalent bond between the inhibitor and the enzyme. nih.govnih.gov
Irreversible covalent inhibition results in the permanent deactivation of the enzyme. nih.gov
Reversible covalent inhibition involves the formation of a covalent bond that can be broken, allowing the enzyme to potentially regain activity. nih.gov This type of inhibition offers the advantages of high potency and prolonged action while potentially reducing the risk of permanent off-target effects. nih.govnih.gov
In the context of this compound derivatives, detailed kinetic studies have been performed on the most potent MAO-B inhibitors. Dialysis experiments confirmed that the inhibition by compounds BT1 and BT5 is reversible . nih.govnih.govgoogle.com Further kinetic analysis using Lineweaver-Burk plots determined that both BT1 and BT5 act as competitive inhibitors of MAO-B. nih.govnih.gov Their inhibition constants (Ki) were calculated to be 0.074 µM for BT1 and 0.072 µM for BT5, respectively. nih.govgoogle.com
Monoamine Oxidase (MAO) Inhibition Studies (MAO-A and MAO-B)
Structure-Activity Relationship (SAR) Analysis in Biological Systems
Structure-Activity Relationship (SAR) analysis is crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies systematically alter parts of the molecule to identify key features that determine the compound's efficacy and selectivity toward a biological target.
Research into various this compound derivatives has identified several structural components critical for their biological effects, particularly as enzyme inhibitors. For instance, in a series of thio/semicarbazide-based benzyloxy derivatives evaluated as inhibitors of monoamine oxidases (MAOs), the presence and positioning of certain functional groups were found to be determinant for activity. researchgate.net Most of the synthesized compounds in this class demonstrated greater inhibitory activity against MAO-B than MAO-A. researchgate.net
Key findings from these studies highlight that:
The benzyloxy pharmacophore is a recurring motif in potent inhibitors. nih.gov
The thiophenol core itself possesses significant radical scavenging potential, a property influenced by the S-H bond's readiness to donate a hydrogen atom. nih.gov The larger size of the sulfur atom and the increased acidity of thiophenols, compared to their phenol (B47542) counterparts, make them potentially more effective at stabilizing radicals. nih.gov
Substituents on the aromatic rings play a pivotal role. For example, in a series of benzyloxy chalcones designed as MAO-B inhibitors, a thiophene (B33073) substituent on one ring resulted in the most potent compound. nih.gov SAR studies on other analog series indicate that trifluoromethyl groups on the aromatic rings are well-tolerated by target enzymes. nih.gov
The position of the benzyloxy group is critical. In benzyloxy chalcones, placing the benzyl (B1604629) group at the para position of the B-ring led to greater MAO-B inhibition compared to other positions. nih.gov Shifting the benzyloxy group to the ortho position resulted in a significant decrease in inhibitory activity. nih.gov
The inhibitory activities of several thio/semicarbazide-based benzyloxy derivatives against MAO-B are presented below.
| Compound | MAO-B Inhibitory Activity (IC₅₀ in µM) | Reference |
|---|---|---|
| BT1 | 0.11 | researchgate.net |
| BT3 | 0.11 | researchgate.net |
| BT5 | 0.11 | researchgate.net |
Building on SAR findings, medicinal chemists employ specific design strategies to enhance the potency and selectivity of this compound derivatives. A primary strategy involves the modification of substituents on the aryl rings to optimize interactions with the target protein.
For example, the development of benzyloxy ortho/para-substituted chalcones as MAO-B inhibitors demonstrated that strategic placement of the benzyloxy group and the choice of heterocyclic rings could dramatically influence both potency and selectivity. nih.gov The compound B10, featuring a thiophene ring and a para-benzyloxy group, emerged as the most potent and selective inhibitor in its series, with an IC₅₀ value of 0.067 µM and a selectivity index (SI) for MAO-B over MAO-A of over 500. nih.gov In contrast, its ortho derivative (B11) showed significantly poorer inhibition. nih.gov This underscores a key design principle: the spatial arrangement of key functional groups is paramount for achieving optimal binding and desired biological activity.
Another strategy involves modifying the linker between the core structures. In thio/semicarbazide-based derivatives, altering the linker can influence how the molecule fits into the enzyme's active site, thereby modulating its inhibitory power. researchgate.net These findings suggest that future design efforts can focus on exploring a wider range of substituents and their positions to fine-tune the electronic and steric properties of the molecules for improved therapeutic potential.
Characterization of Biomolecular Interactions
Understanding the specific interactions between this compound derivatives and their protein targets is essential for elucidating their mechanism of action. This involves identifying the binding location and characterizing the nature of the chemical bonds formed.
Kinetic and molecular modeling studies have provided insights into how these derivatives bind to their target enzymes. For potent benzyloxy chalcone (B49325) inhibitors of MAO-B, kinetic studies revealed a competitive inhibition pattern. nih.gov This indicates that the inhibitors compete with the natural substrate for binding directly within the enzyme's active site. nih.gov
Molecular docking simulations corroborate these findings, showing that the inhibitors fit effectively into the active site of human MAO-B. nih.gov Similarly, kinetic studies of certain acrylonitrile derivatives acting as acetylcholinesterase (AChE) inhibitors also showed a competitive inhibition pattern, while docking models suggested that the compounds are located on the periphery of the AChE active site. researchgate.net These analyses are crucial for rational drug design, as they map out the specific amino acid residues and sub-pockets that the inhibitor interacts with, providing a template for future optimization.
The binding affinities for two potent benzyloxy chalcone inhibitors of hMAO-B are detailed in the table below.
| Compound | Inhibition Constant (Kᵢ in µM) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| B10 | 0.030 ± 0.001 | -74.57 | nih.gov |
| B15 | 0.033 ± 0.001 | -87.72 | nih.gov |
The interaction between a ligand like a this compound derivative and its protein target can be either non-covalent, covalent, or a combination of both.
Non-Covalent Interactions: These are typically reversible and are the primary mode of binding for many enzyme inhibitors. Docking studies with benzyloxy chalcones revealed that their stabilization within the MAO-B active site is achieved through non-covalent π-π stacking interactions. nih.gov Other studies have highlighted the importance of electrostatic interactions and hydrogen bonds in guiding molecular recognition and binding. chemrxiv.org Research on other enzyme systems has also identified hydrophobic bonds and iron bonds as key non-covalent interactions that can restrain the activity of a protein target. nih.gov These forces, while individually weak, collectively contribute to a strong and specific binding affinity.
Q & A
Q. Table 1: Comparative Synthesis Routes
| Method | Conditions | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| One-pot alkylation | CH₃CN, 60°C, 30 h | NaHCO₃/KI | 65–78 | |
| Condensation in DMF | DMF, 80°C, 12 h | Na₂S₂O₅ | 55–70 | |
| Phase-transfer catalysis | H₂O/THF, TBAB, RT | K₂CO₃ | 60–72 |
Q. Table 2: Key Bioactivity Data for Derivatives
| Derivative | Target | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|---|
| 5-Chloro analog | MAO-B | 0.12 | Competitive inhibition | |
| 4-Ethyl analog | Wnt/β-catenin | 1.8 | Allosteric modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
